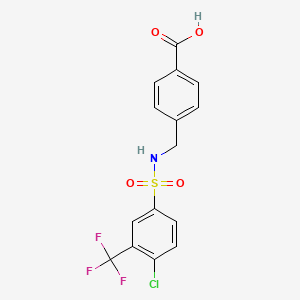

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

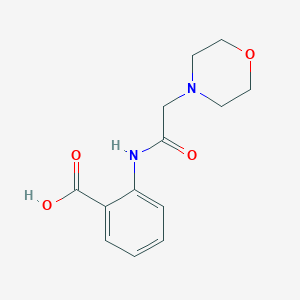

The compound "4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and in this case, the compound also includes a benzoic acid moiety, suggesting potential for bioactivity or use in further chemical synthesis.

Synthesis Analysis

The synthesis of sulfonamide compounds can be achieved through various methods. For instance, some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized using fly-ash:H3PO3 nano catalyst catalyzed condensation of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid under ultrasound irradiation conditions, yielding high product percentages . Another relevant synthesis involves the trifluoromethylation of sulfonic acids using a hypervalent iodine trifluoromethylating agent under mild conditions, which could be applicable to introducing the trifluoromethyl group into the compound of interest .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, the structure of a related sulfonamide was characterized by FT-IR, 1H NMR, and 13C NMR . Additionally, computational methods such as Density Functional Theory (DFT) can be used to predict molecular geometry, vibrational frequencies, and other properties . These techniques could be applied to analyze the molecular structure of "4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid".

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. The presence of the benzoic acid moiety in the compound suggests potential reactivity in condensation reactions or as a precursor for further functionalization. The synthesis of similar compounds has shown that sulfonamides can be modified under different conditions, such as the formation of trifluoromethyl sulfonates from sulfonic acids . The electrooxidation of a sulfonamide to a carboxylic acid has also been demonstrated, which could be relevant for the conversion of the methyl group to a carboxylate in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. Computational studies can provide insights into properties such as electric dipole moment, hyperpolarizability, and absorption wavelengths . The molecular electrostatic potential can be mapped to predict sites of electrophilic and nucleophilic attack . Additionally, the thermodynamic properties and reactivity parameters such as chemical hardness, potential, and electrophilicity can be calculated . These analyses are crucial for understanding the behavior of the compound in biological systems or in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Microbial Degradation and Environmental Impact

Polyfluoroalkyl chemicals, which include compounds like 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, undergo microbial degradation in the environment. These processes can lead to the formation of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), substances under regulatory scrutiny due to their persistence and toxicity. Understanding the microbial pathways and degradation products is crucial for assessing environmental risks and the fate of such compounds (Liu & Avendaño, 2013).

Degradation Processes and Stability

The stability and degradation processes of compounds structurally related to 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, such as nitisinone, have been studied to understand their environmental and metabolic fates. These studies provide insights into the conditions affecting stability, identifying degradation products and pathways that can inform safety and environmental impact assessments (Barchańska et al., 2019).

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen, a model compound, sheds light on potential pathways and biotoxicity of degradation by-products. This research can guide the development of treatment strategies for water contaminated with complex organic molecules, including those structurally similar to 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, aiming to reduce environmental and health risks (Qutob et al., 2022).

Removal of Perfluorinated Compounds

The removal of perfluorinated compounds (PFCs) during wastewater treatment has been extensively reviewed, highlighting technologies effective in reducing PFC levels in treated water. This research is relevant for managing compounds like 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, especially given the challenges in their biodegradation and the need for advanced removal techniques (Arvaniti & Stasinakis, 2015).

Eigenschaften

IUPAC Name |

4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4S/c16-13-6-5-11(7-12(13)15(17,18)19)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURLRZFVGRKQLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367017 |

Source

|

| Record name | F3394-1129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid | |

CAS RN |

690646-04-9 |

Source

|

| Record name | F3394-1129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)